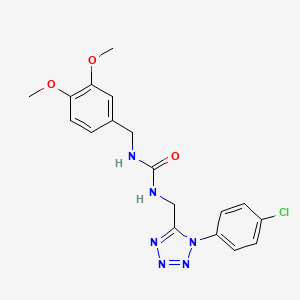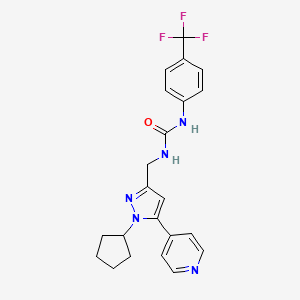
1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a urea derivative with a pyrazole and a pyridine ring. The presence of a trifluoromethyl group on the phenyl ring could potentially increase the compound’s lipophilicity and metabolic stability .
Molecular Structure Analysis
The compound contains several functional groups, including a urea linkage, a pyrazole ring, a pyridine ring, and a trifluoromethyl-substituted phenyl ring. These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
As a urea derivative, this compound could potentially undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carbamic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a trifluoromethyl group could increase the compound’s lipophilicity and metabolic stability .科学的研究の応用
Hydrogel Formation and Physical Property Tuning
1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids at pH 1–2. The gel's rheology and morphology can be tuned by the anion identity, affecting the gel's physical properties significantly. This adaptability suggests potential in material science for creating customized hydrogels with specific mechanical characteristics (Lloyd & Steed, 2011).
Antimicrobial Agent Development
Research into heterocyclic compounds containing a sulfonamido moiety, like the precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate, has led to the synthesis of compounds with notable antibacterial properties. This includes derivatives that demonstrated high activity, underscoring the compound's relevance in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Intramolecular Hydrogen Bonding and Complexation
Pyrid-2-yl ureas exhibit equilibrium between conformational isomers, which can be influenced by substituents, affecting intramolecular hydrogen bonding and complexation with molecules like cytosine. This property is crucial in understanding molecular interactions and designing molecules with specific binding characteristics (Chien et al., 2004).
Anticancer Research
1-Aryl-3-(2-chloroethyl) ureas have shown promise as potential anticancer agents in in vitro studies. Their cytotoxicity against human adenocarcinoma cells suggests their utility in cancer treatment research, highlighting the importance of urea derivatives in medicinal chemistry (Gaudreault, Lacroix, Pagé, & Joly, 1988).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N5O/c23-22(24,25)16-5-7-17(8-6-16)28-21(31)27-14-18-13-20(15-9-11-26-12-10-15)30(29-18)19-3-1-2-4-19/h5-13,19H,1-4,14H2,(H2,27,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBTYKDMHNJYEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F)C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

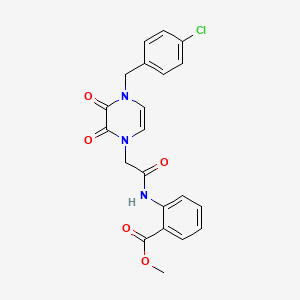
![N-(4-ethoxyphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2414162.png)
![N4-(3,4-dimethylphenyl)-N6-(2-morpholinoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2414163.png)
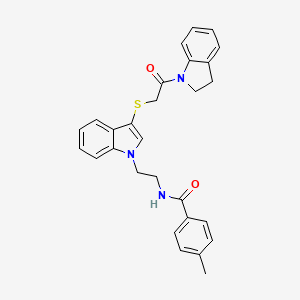
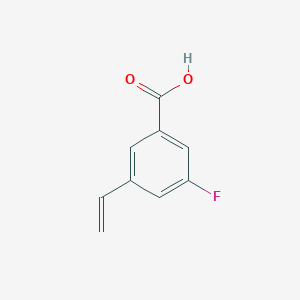
![2-chloro-6-methyl-N-[4-(4-methylpiperidin-1-yl)butyl]pyridine-3-carboxamide](/img/structure/B2414168.png)

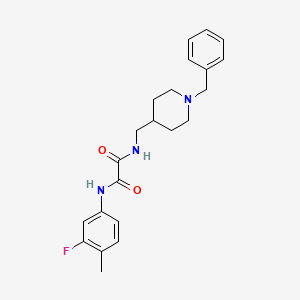
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2414172.png)
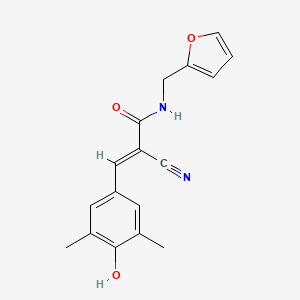
![N-benzyl-2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetamide](/img/structure/B2414175.png)
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-5-((4-methylbenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2414177.png)
![methyl 4-(2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamido)benzoate](/img/structure/B2414178.png)
